N-[4-(diethylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[4-(diethylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide is an organic compound with the molecular formula C16H20N2O3S2. It is a complex molecule that features both a sulfonamide group and a thiophene ring, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-(diethylsulfamoyl)aniline with 2-bromoacetylthiophene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of the aniline attacks the carbonyl carbon of the bromoacetyl compound, leading to the formation of the desired product .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[4-(diethylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonamide and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(5-{4-chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-[4-(diethylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to its combination of a sulfonamide group and a thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20N2O3S2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H20N2O3S2/c1-3-18(4-2)23(20,21)15-9-7-13(8-10-15)17-16(19)12-14-6-5-11-22-14/h5-11H,3-4,12H2,1-2H3,(H,17,19) |
InChI Key |
CYSONKLTSYDGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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